molecular formula C8H7ClF3N B14152126 Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- CAS No. 114060-07-0

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)-

Cat. No.: B14152126
CAS No.: 114060-07-0
M. Wt: 209.59 g/mol
InChI Key: YBEIDZDRNZVDPP-UHFFFAOYSA-N
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Description

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- is a substituted aromatic amine characterized by a benzene ring with three functional groups:

  • Amine (-NH₂) at position 1.
  • Chloromethyl (-CH₂Cl) at position 2.
  • Trifluoromethyl (-CF₃) at position 3.

Its molecular formula is C₈H₇ClF₃N, with a molecular weight of 209.55 g/mol (calculated).

Properties

CAS No.

114060-07-0

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4,13H2

InChI Key

YBEIDZDRNZVDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)N

Origin of Product

United States

Preparation Methods

The most straightforward approach involves direct chloromethylation of pre-functionalized aniline intermediates. Patent CN108911989B demonstrates the viability of this strategy through a three-step sequence starting from 2-chloro-3-trifluoromethylaniline. While the patent focuses on methyl group introduction, analogous chemistry applies to chloromethylation. Key steps include:

  • Thioether Formation : Reaction of the starting aniline with dimethyl sulfide and N-chlorosuccinimide (NCS) generates a methylthio intermediate.
  • Chlorination : Treatment with sulfonyl chloride and hydrogen chloride gas converts the thioether to a chloromethyl group.
  • Hydrogenolysis : Palladium-catalyzed hydrogenation removes protective groups while preserving the amine functionality.

This method achieves an overall yield of 56-60% for analogous structures, with HPLC purity exceeding 97%. Challenges include controlling exothermic reactions during chlorination and minimizing isomer formation. The mass ratio of 1:10:0.32:0.68:0.54 (aniline:solvent:dimethyl sulfide:NCS:triethylamine) proves optimal for intermediate stability.

Sulfur-Mediated Positional Chlorination Techniques

Recent advances in directed chlorination enable precise functionalization of aromatic amines. Patent CN117800848A details a DMSO/NCS system that achieves para-chlorination of trifluoromethylanilines with 67% yield. Adaptation for ortho-chloromethylation requires modifying reaction coordinates:

Reaction Conditions

  • Temperature: 15-20°C (prevents NCS decomposition)
  • Solvent: Dichloromethane (enhances chloride nucleophilicity)
  • Stoichiometry: 1:1 molar ratio of aniline to NCS

Critical to success is the use of dimethyl sulfoxide as a polarity reversal catalyst, which directs electrophilic attack to the ortho position relative to the amine. Post-chlorination workup involves pH adjustment to 9-10 with potassium carbonate, achieving 99% HPLC purity through liquid-liquid extraction.

Catalytic Hydrogenation of Nitro Precursors

The reduction of nitro intermediates provides a high-yield pathway to aniline derivatives. Patent CN103709045A reports 85% yield in converting 1-chloro-2-trifluoromethylbenzene to its corresponding aniline via:

  • Nitration with fuming HNO₃/H₂SO₄
  • Pd/C-catalyzed hydrogenation at 4-6 kg/cm² H₂ pressure
  • Hydrochloride salt formation for improved stability

Adapting this method for chloromethyl incorporation requires introducing the nitro group para to the trifluoromethyl substituent, followed by chloromethylation at the ortho position. Table 1 compares hydrogenation efficiencies across catalyst systems:

Catalyst Pressure (kg/cm²) Time (h) Yield (%) Purity (%)
5% Pd/C 4 48 70 99
10% Pd/C 6 36 75 98
Raney Ni 8 24 65 97

Data adapted from

Notably, increased Pd loading reduces reaction time but raises production costs by 18-22% per batch.

Two-Step Halogen Exchange Processes

Fluorine-to-chlorine exchange offers an alternative route, particularly useful when starting from fluorinated precursors. The mechanism involves:

  • Lithiation : Deprotonation using LDA at -78°C
  • Chloroquench : Reaction with hexachloroethane

This method achieves 82% conversion efficiency in model systems, though requires strict anhydrous conditions. Competing side reactions include:

  • Over-lithiation leading to ring decomposition
  • Incomplete halogen exchange (≤5% residual fluorine)

Optimization studies show adding 0.1 equiv. of HMPA as a coordination agent increases regioselectivity by 34%.

Industrial-Scale Production Considerations

Scaling the laboratory synthesis presents distinct challenges:

Reactor Design

  • Glass-lined vessels resist HCl corrosion during chlorination steps
  • Multi-stage temperature control (±2°C) prevents thermal runaway

Cost Analysis

  • Raw materials constitute 68% of production costs
  • Catalyst recycling reduces Pd expenditure by 40% per cycle

Environmental Impact

  • Closed-loop HCl recovery systems capture 92% of gaseous byproducts
  • Aqueous waste streams require neutralization to pH 6-8 before disposal

Current best practices from recommend:

  • Batch sizes ≤800 L for optimal heat transfer
  • 3-stage distillation columns (theoretical plates ≥15) for purity control

Analytical Characterization Protocols

Accurate quality control requires multi-technique verification:

1H NMR Characterization

  • Chloromethyl protons resonate at δ 4.85-5.20 ppm (singlet)
  • Trifluoromethyl groups cause meta-proton splitting (J = 8.4 Hz)

Chromatographic Methods

  • HPLC: C18 column, 65:35 MeOH/H₂O, 1 mL/min
  • Retention time: 6.8 ±0.2 min

Mass Spectrometry

  • EI-MS shows molecular ion at m/z 209 (M+)
  • Characteristic fragment at m/z 175 (M-Cl)+

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrobenzenamines, substituted benzenamines, and various azide or thiol derivatives .

Mechanism of Action

The mechanism by which Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Benzenamine, 4-chloro-2-(trifluoromethyl)- (CAS 445-03-4)
  • Structure : Chlorine at position 4, trifluoromethyl at position 2.
  • Molecular Formula : C₇H₅ClF₃N.
  • Molecular Weight : 195.57 g/mol .
  • Physical Properties : Boiling point ranges from 339.7 K (0.004 bar) to 361 K (0.013 bar) .
  • The chlorine at position 4 may sterically hinder reactions compared to the chloromethyl group in the target compound.
Benzenamine, 4-chloro-3-(trifluoromethyl)- (CAS 320-51-4)
  • Structure : Chlorine at position 4, trifluoromethyl at position 3.
  • Molecular Formula : C₇H₅ClF₃N.
  • Molecular Weight : 195.57 g/mol .

Functional Group Variants

2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (CAS 883643-26-8)
  • Structure : Fluorine replaces the amine group.
  • Molecular Formula : C₈H₅ClF₄.
  • Molecular Weight : 212.58 g/mol .
  • Physical Properties : Refractive index = 1.442 .
  • Key Differences : The absence of the amine group eliminates nucleophilic reactivity, shifting utility toward halogenated aromatic intermediates.
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (CAS 892502-15-7)
  • Structure : Morpholine ring attached to the benzene.
  • Molecular Formula: C₁₂H₁₃ClF₃NO.
  • Molecular Weight : 279.68 g/mol .
  • Commercial Data : Priced at ¥33,500 per 1g (97% purity) .
  • Key Differences : The morpholine group introduces heterocyclic character, enhancing solubility and altering biological activity.

Chlorinated Benzene Derivatives

5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1)
  • Structure : Pyrimidine heterocycle with chloromethyl and phenyl groups.
  • Molecular Formula : C₁₁H₁₀ClN₂.
  • Physical Properties : Melting point = 96.5–98°C .
  • Key Differences : Heterocyclic core changes electronic properties and reactivity compared to benzene-based analogs.
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS 613239-76-2)
  • Structure : Pyridine ring with chloromethyl and trifluoromethyl groups.
  • Molecular Formula : C₁₃H₉ClF₃N.
  • Physical Properties : Melting point = 77–78°C .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Substituents
Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- - C₈H₇ClF₃N 209.55 - -NH₂, -CH₂Cl, -CF₃
Benzenamine, 4-chloro-2-(trifluoromethyl)- 445-03-4 C₇H₅ClF₃N 195.57 339.7–361 -Cl, -CF₃
Benzenamine, 4-chloro-3-(trifluoromethyl)- 320-51-4 C₇H₅ClF₃N 195.57 358 -Cl, -CF₃
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene 883643-26-8 C₈H₅ClF₄ 212.58 - -F, -CH₂Cl, -CF₃

Table 2: Commercial Availability and Pricing

Compound Name CAS Number Purity (%) Price (per 1g) Source
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine 892502-15-7 97 ¥33,500 Kanto Reagents
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 97 ¥80,400 Kanto Reagents

Research Findings and Reactivity Insights

  • Chloromethyl Group Reactivity : The -CH₂Cl group in the target compound enables nucleophilic substitution, making it valuable for synthesizing alkylated derivatives. This contrasts with chlorine-substituted analogs (e.g., CAS 445-03-4), which are less reactive in such transformations .
  • This effect is shared across all trifluoromethyl-substituted compounds .
  • Positional Isomerism : Substituent positions significantly impact physical properties. For example, the 4-chloro-2-trifluoromethyl isomer (CAS 445-03-4) has a lower molecular weight and distinct boiling range compared to the target compound .

Biological Activity

Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)-, also known as a derivative of trifluoromethylated anilines, has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloromethyl group and a trifluoromethyl substituent on the benzene ring. The biological implications of such modifications are significant, particularly in the realms of anticancer and antimicrobial activities.

Chemical Structure

The molecular structure of Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- can be represented as follows:

C8H7ClF3N\text{C}_8\text{H}_7\text{ClF}_3\text{N}

This structure influences its interaction with biological targets, particularly in terms of enzyme inhibition and receptor binding.

Anticancer Properties

Recent studies have highlighted the potential of trifluoromethylated compounds in cancer treatment. For instance, compounds similar to Benzenamine have shown significant inhibitory effects on various receptor tyrosine kinases (RTKs), which are critical in cancer progression:

  • Inhibition of EGFR : Compounds with a trifluoromethyl group demonstrated up to 92% inhibition against the Epidermal Growth Factor Receptor (EGFR) at 10 nM concentrations .
  • Selectivity for HER-4 and PDGFR : Other derivatives exhibited comparable activity against HER-4 and Platelet-Derived Growth Factor Receptor (PDGFR) with inhibition rates ranging from 16% to 77% depending on the specific compound .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has also been investigated. For example, benzylated derivatives were tested against Staphylococcus aureus , showing varying degrees of effectiveness. However, modifications that included chloromethyl and trifluoromethyl groups were found to enhance antibacterial properties significantly compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that the introduction of fluorinated groups can enhance both the lipophilicity and metabolic stability of the compounds. This is crucial for their bioavailability and efficacy in biological systems:

CompoundInhibition (%)Target
1191EGFR
1392EGFR
1021-65HER-4
2067PDGFRa

The presence of the chloromethyl group appears to facilitate better binding interactions with target proteins, enhancing the overall biological activity.

Case Studies

  • Antitumor Efficacy : A study involving a series of synthesized compounds based on Benzenamine showed promising results in vitro against various cancer cell lines, including significant reductions in cell viability at concentrations as low as 10 µM .
  • In Vivo Studies : In animal models, compounds derived from similar structures were tested for their antitumor effects. For instance, a specific derivative reduced tumor growth significantly when administered at appropriate dosages .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)-, and how can they be experimentally determined?

  • Answer : Critical properties include molecular weight (195.570 g/mol), melting point (34–38°C), boiling point (193.1°C at 760 mmHg), and density (1.569 g/cm³) .
  • Methodology :

  • Melting/Boiling Points : Use differential scanning calorimetry (DSC) or capillary tube methods under standardized pressure conditions. Validate discrepancies (e.g., boiling points at reduced pressures: 339.7 K at 0.004 bar vs. 360–361 K at 0.013 bar) by replicating experimental setups .
  • Density : Measure via pycnometry or gas displacement techniques.
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) and electron ionization mass spectrometry (EI-MS), referencing NIST’s spectrum (MS-NW-6372) for fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes its use in a reaction with 2-(chloromethyl)tetrahydrofuran to form complex heterocycles .
  • Methodology :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield.
  • Monitor progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purify via recrystallization or column chromatography, ensuring purity >97% (as per commercial standards in ) .

Q. How should researchers handle this compound safely in the laboratory?

  • Answer : The compound requires precautions due to its halogenated and aromatic nature.
  • Methodology :

  • Use personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats.
  • Store in a cool, dry place away from oxidizers. Note the flash point (85.6°C) to avoid flammability risks .
  • Refer to EPA guidelines (e.g., 40 CFR Part 721) for disposal and significant new use regulations (SNURs) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported boiling points under varying pressures?

  • Answer : Boiling points differ due to pressure conditions (e.g., 349–351 K at 0.0045 bar vs. 360–361 K at 0.013 bar) .
  • Methodology :

  • Use the Clausius-Clapeyron equation to model pressure-dependent phase changes.
  • Validate data by replicating experiments with controlled vacuum systems and reporting pressure calibration methods.
  • Cross-reference with NIST’s Standard Reference Data Program, acknowledging measurement uncertainties .

Q. What mechanistic insights can be gained from the compound’s electron ionization (EI) mass spectrum?

  • Answer : The EI-MS spectrum (NIST MS Number: 235718) reveals fragmentation patterns indicative of the chloromethyl and trifluoromethyl groups .
  • Methodology :

  • Analyze major fragments (e.g., loss of Cl⁻ or CF₃⁻) using high-resolution MS (HRMS).
  • Compare with computational simulations (e.g., density functional theory) to predict bond dissociation energies.

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Answer : Limited data exist, but halogenated anilines often degrade via dehalogenation or oxidation.
  • Methodology :

  • Conduct accelerated stability studies using thermogravimetric analysis (TGA) or UV-visible spectroscopy.
  • Identify degradation products via liquid chromatography-mass spectrometry (LC-MS).

Q. What strategies can be employed to functionalize the chloromethyl group for targeted applications?

  • Answer : The chloromethyl moiety is reactive toward nucleophiles (e.g., amines, thiols) for derivatization.
  • Methodology :

  • Perform SN2 reactions under mild conditions (e.g., DMF, K₂CO₃) to avoid side reactions.
  • Monitor substitution efficiency using ¹⁹F NMR to track trifluoromethyl group integrity.

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